molecular formula C19H19F3N2O4S B492564 1-(1,3-Benzodioxol-5-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine CAS No. 305859-63-6

1-(1,3-Benzodioxol-5-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine

Cat. No.: B492564
CAS No.: 305859-63-6
M. Wt: 428.4g/mol
InChI Key: QNVWFCKCXYYMNY-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine is a complex organic compound that features a benzodioxole moiety, a trifluoromethyl-substituted phenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Benzodioxole to Piperazine: The benzodioxole moiety is then reacted with piperazine in the presence of a suitable base to form the intermediate compound.

    Introduction of the Trifluoromethyl Phenyl Sulfonyl Group: The final step involves the sulfonylation of the intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and the scalability of each step.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions, potentially leading to ring-opening reactions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Products may include ring-opened derivatives of the benzodioxole moiety.

    Reduction: The major product would be the corresponding sulfide derivative.

    Substitution: Substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the trifluoromethyl phenyl sulfonyl group, which may result in different biological activity.

    4-(3-Trifluoromethylphenyl)piperazine: Lacks the benzodioxole moiety, potentially altering its pharmacological profile.

    1-(1,3-Benzodioxol-5-ylmethyl)-4-(phenylsulfonyl)piperazine: Similar structure but without the trifluoromethyl group, which may affect its chemical properties and biological activity.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine is unique due to the combination of the benzodioxole moiety, the trifluoromethyl-substituted phenyl group, and the piperazine ring. This unique structure may confer specific biological activities and chemical properties not found in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4S/c20-19(21,22)15-2-1-3-16(11-15)29(25,26)24-8-6-23(7-9-24)12-14-4-5-17-18(10-14)28-13-27-17/h1-5,10-11H,6-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVWFCKCXYYMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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